3-chloro-5-(methylsulfanyl)aniline
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Overview
Description
3-chloro-5-(methylsulfanyl)aniline: is a chemical compound with the molecular formula C7H8ClNS and a molecular weight of 173.7 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-5-(methylsulfanyl)aniline can be achieved through several methods. One common approach involves the reaction of 3-chloroaniline with methylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Common industrial methods include the use of high-pressure reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3-chloro-5-(methylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Sodium hydroxide, ethanol, and various nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted anilines.
Scientific Research Applications
3-chloro-5-(methylsulfanyl)aniline has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-chloro-5-(methylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
3-chloroaniline: Similar structure but lacks the methylsulfanyl group.
5-chloro-2-methylaniline: Similar structure with a different substitution pattern.
3-chloro-4-(methylsulfanyl)aniline: Similar structure with a different position of the methylsulfanyl group.
Uniqueness: 3-chloro-5-(methylsulfanyl)aniline is unique due to the presence of both chlorine and methylsulfanyl groups at specific positions on the aniline ring. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Biological Activity
3-Chloro-5-(methylsulfanyl)aniline, a compound with the molecular formula C7H8ClNS, has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C7H8ClNS
- Molecular Weight : 175.66 g/mol
- Structural Features : The compound features a chlorine atom and a methylsulfanyl group attached to an aniline structure, which influences its reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its efficacy can be compared to standard antibiotics. For instance, studies have shown that derivatives of similar compounds possess minimum inhibitory concentrations (MICs) that indicate strong antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .
Pathogen | MIC (μg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 0.070 - 8.95 | |
Escherichia coli | 4.66 - 35.8 | |
Mycobacterium tuberculosis | 18.7 - 35.8 |
Anticancer Activity
The compound has also been investigated for its anticancer properties . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including chronic myeloid leukemia (K562) and breast carcinoma (MCF-7). The IC50 values for these activities range from approximately 3 to 6 μM, indicating a promising therapeutic potential .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
- Cellular Interactions : It may interact with cellular receptors and signaling pathways, leading to various biological effects that contribute to its antimicrobial and anticancer activities.
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial activity of several derivatives of aniline compounds, including this compound. The results indicated that this compound exhibited significant activity against resistant strains of bacteria, suggesting its potential as a lead compound for further drug development . -
Anticancer Research :
In another study focusing on the anticancer effects, researchers found that treatment with this compound led to a reduction in cell viability in various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .
Properties
CAS No. |
1822986-10-6 |
---|---|
Molecular Formula |
C7H8ClNS |
Molecular Weight |
173.66 g/mol |
IUPAC Name |
3-chloro-5-methylsulfanylaniline |
InChI |
InChI=1S/C7H8ClNS/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,9H2,1H3 |
InChI Key |
NZCVNAAZMCVKHP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1)N)Cl |
Purity |
95 |
Origin of Product |
United States |
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